3-羟基-4-甲氧基苯乙酸甲酯

描述

Methyl 3-hydroxy-4-methoxyphenylacetate is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is structurally related to other phenylacetates and has been investigated for its potential applications and properties.

Synthesis Analysis

The synthesis of compounds related to methyl 3-hydroxy-4-methoxyphenylacetate has been explored in several studies. For instance, methyl 4-hydroxyphenylacetate was synthesized from p-hydroxyphenylacetic acid and methyl alcohol using strong acidic cation exchange resin, which proved to be an efficient catalyst with high activity and non-corrosive properties . Similarly, methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate, showcasing the versatility of phenylacetate derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-hydroxy-4-methoxyphenylacetate has been analyzed using various techniques. X-ray diffraction and density functional theory (DFT) calculations were used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealing its crystallization in a triclinic system and providing insights into its molecular geometry and vibrational frequencies . Additionally, the structures of methoxy substituted phenylazo dyes were characterized, with X-ray single-crystal analysis confirming the hydrazone tautomeric form .

Chemical Reactions Analysis

The chemical reactivity and potential reactions involving methyl 3-hydroxy-4-methoxyphenylacetate-related compounds have been investigated. For example, the reaction of 4-methoxyacetophenone with diethyl oxalate produced a di-enol-dione tautomeric form, which was confirmed by intramolecular hydrogen bonding . The antioxidant properties of certain derivatives were also determined using DPPH free radical scavenging tests, indicating potential applications in the field of oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxy-4-methoxyphenylacetate and its derivatives have been studied through various analytical methods. Gas chromatography was used to estimate urinary 3-methoxy-4-hydroxyphenylglycol, demonstrating the compound's extractability and detectability . Liquid chromatography with electrochemical detection was described for the assay of homovanillic acid, a compound structurally related to methyl 3-hydroxy-4-methoxyphenylacetate, highlighting its increased presence in certain diseases . The vibrational wavenumbers and intensities of methoxy substituted dyes were calculated, showing good agreement between observed and scaled calculated wavenumbers .

科学研究应用

真菌培养中的生物活性

- 苯乙酸衍生物和抗菌活性:Varma 等人(2006 年)从弯曲镰刀菌的培养菌丝体中分离出包括 2-乙酰基-5-羟基-3-甲氧基苯乙酸甲酯在内的化合物。他们发现这些化合物不像从同一培养物中分离出的另一种化合物 4-依吡赤霉醇那样,没有表现出抗菌和抗氧化活性(Varma et al., 2006).

动物和人类中的代谢途径

- 环三烯酮和脑代谢物形成:Murphy 等人(1969 年)探讨了环三烯酮如何影响小鼠中某些脑代谢物的浓度,包括 4-羟基-3-甲氧基苯乙酸。他们发现环三烯酮可以显着改变这种代谢物的浓度,表明其参与了大脑中的某些代谢途径(Murphy et al., 1969).

分析技术和化学分析

- 脑脊液中的定量测定:Bertilsson 和 Palmér(1973 年)开发了一种方法,用于定量测定人脑脊液中包括 3-羟基-4-甲氧基苯乙酸在内的异构酸。这项研究突出了这些化合物在神经化学分析中的重要性及其潜在的诊断价值(Bertilsson & Palmér, 1973).

真菌来源新化合物的发现

- 从真菌中分离酚衍生物:Mei 等人(2020 年)从红树林衍生的真菌 Eupenicillium sp. HJ002 中分离出一种新的酚衍生物,即 3-氯-5-羟基-4-甲氧基苯乙酸甲酯。这一发现有助于理解真菌产生的代谢物的多样性及其潜在应用(Mei et al., 2020).

鱼类代谢中的甲基化

- 鱼类中苯乙酸的甲基化:Scheline(1962 年)研究了鱼类中 3,4-二羟基苯乙酸的甲基化,探索了涉及甲氧基苯乙酸的代谢途径。这项研究提供了对水生生物中这些化合物代谢过程的见解(Scheline, 1962).

排泄研究

- 应激期间香草酸排泄:Smith 和 Bennett(1958 年)

研究了各种代谢物的排泄,包括 4-羟基-3-甲氧基苯乙酸,以响应人类的应激和儿茶酚给药。这项研究有助于理解对压力的代谢反应以及这些代谢物在生理过程中的作用(Smith & Bennett, 1958).

药物和临床分析

- 用于临床诊断的香草基酸测定:Morrisey 和 Shihabi(1979 年)开发了一种用于尿液 4-羟基-3-甲氧基苯乙酸的测定方法,强调了其在诊断神经母细胞瘤、嗜铬细胞瘤和帕金森病等疾病中的临床意义(Morrisey & Shihabi, 1979).

化学合成和反应研究

- 量子力学结构阐明:Mason 等人(2016 年)研究了与 3-羟基-4-甲氧基苯乙酸甲酯相关的化合物的合成,在反式蝶豆素的合成背景下。这项研究有助于理解有机合成中的反应机理(Mason et al., 2016).

神经化学中的生化研究

- 脑脊液中的单胺代谢物:Krstulović 等人(1982 年)开发了一种方法,用于同时测定人腰椎脑脊液中的单胺代谢物,包括 4-羟基-3-甲氧基苯乙酸。这项研究对于神经化学研究和在神经系统疾病中的潜在应用至关重要(Krstulović et al., 1982).

代谢和药代动力学

- 体内儿茶酚胺代谢:Mathieu 等人(1980 年)研究了生物流体中 3-羟基-4-甲氧基苯乙二醇的存在,有助于理解体内儿茶酚胺的代谢。他们的研究有助于破译神经递质复杂的代谢途径(Mathieu et al., 1980).

属性

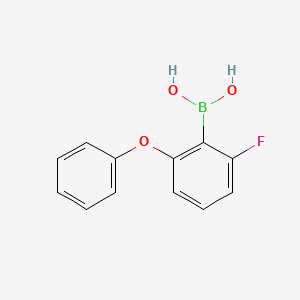

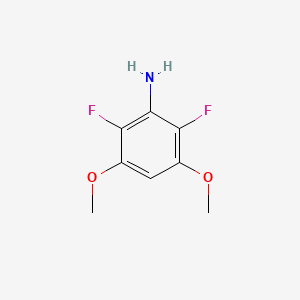

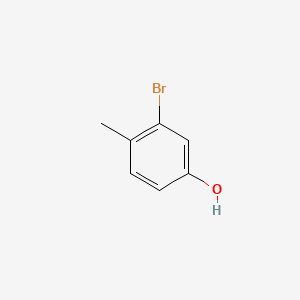

IUPAC Name |

methyl 2-(3-hydroxy-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRPUVYIZIMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-4-methoxyphenylacetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl 3-hydroxy-4-methoxyphenylacetate in the context of the Gloeophyllum odoratum fungus?

A: The research paper focuses on identifying volatile aromatic compounds produced by the fungus Gloeophyllum odoratum which contribute to its distinctive smell. Methyl 3-hydroxy-4-methoxyphenylacetate is one of the sixteen aromatic compounds isolated and characterized from the fungus []. The study suggests that this compound, along with others identified, likely contributes to the pleasant odor of G. odoratum.

Q2: Could you provide the structural characterization data for methyl 3-hydroxy-4-methoxyphenylacetate as reported in the study?

A: While the study confirms the presence of methyl 3-hydroxy-4-methoxyphenylacetate through gas chromatography, mass spectrometry, and NMR spectroscopy, it does not provide specific spectroscopic data within the text [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

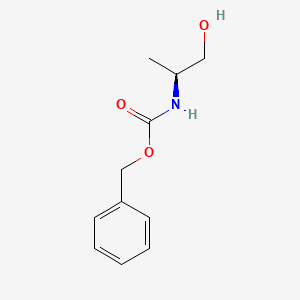

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

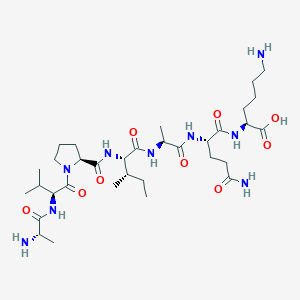

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)